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Compound of Interest

Compound Name: 4-Methoxycinnoline

Cat. No.: B1346487 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectroscopic characteristics of 4-
Methoxycinnoline based on the analysis of related compounds and general principles of

spectroscopy. Despite a comprehensive search of available scientific literature and databases,

specific experimental spectroscopic data (NMR, IR, MS) for 4-Methoxycinnoline could not be

located. Publications detailing the synthesis of this compound or its derivatives have been

identified, but they do not include the explicit spectral data required for a detailed analysis.

The information presented herein is therefore predictive and intended to serve as a reference

for researchers who may synthesize or encounter this compound in their work. The

experimental protocols described are generalized procedures for obtaining the respective

spectroscopic data for a heterocyclic compound of this nature.

Predicted Spectroscopic Data
The following tables outline the anticipated Nuclear Magnetic Resonance (NMR) and Infrared

(IR) data for 4-Methoxycinnoline, as well as the expected fragmentation patterns in Mass

Spectrometry (MS). These predictions are based on the known spectral properties of the

cinnoline core and the influence of a methoxy substituent at the 4-position.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-
Methoxycinnoline
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~ 4.1 - 4.3 s - OCH₃

~ 7.5 - 8.5 m - Aromatic Protons

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-
Methoxycinnoline

Chemical Shift (δ, ppm) Assignment

~ 55 - 60 OCH₃

~ 110 - 160 Aromatic Carbons

~ 150 - 165 C4 (C-OCH₃)

Table 3: Predicted IR Absorption Data for 4-
Methoxycinnoline

Wavenumber (cm⁻¹) Intensity Assignment

~ 3050 - 3150 Medium C-H stretch (aromatic)

~ 2850 - 2950 Medium C-H stretch (methyl)

~ 1600 - 1650 Medium C=N stretch

~ 1500 - 1580 Strong C=C stretch (aromatic ring)

~ 1250 - 1300 Strong C-O-C stretch (asymmetric)

~ 1000 - 1050 Medium C-O-C stretch (symmetric)

Table 4: Predicted Mass Spectrometry (MS)
Fragmentation of 4-Methoxycinnoline
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m/z Interpretation

[M]+• Molecular ion

[M-15]+ Loss of a methyl radical (•CH₃)

[M-28]+
Loss of carbon monoxide (CO) or ethylene

(C₂H₄)

[M-43]+
Loss of a methoxy radical (•OCH₃) or C₃H₇

radical

Experimental Protocols
The following are generalized experimental protocols that would be suitable for obtaining the

spectroscopic data for 4-Methoxycinnoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 4-Methoxycinnoline (typically 5-10 mg) would be dissolved in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra would be acquired

on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical

shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal

standard.

Infrared (IR) Spectroscopy
The IR spectrum of 4-Methoxycinnoline could be obtained using a Fourier Transform Infrared

(FTIR) spectrometer. For a solid sample, a small amount would be mixed with potassium

bromide (KBr) and pressed into a pellet. Alternatively, the spectrum could be recorded using an

Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a typical

range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
The mass spectrum would be obtained using a mass spectrometer with an appropriate

ionization source, such as electron ionization (EI) for a volatile compound. The sample would

be introduced into the instrument, ionized, and the resulting fragments separated based on

their mass-to-charge ratio (m/z).
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Logical Workflow for Spectroscopic Analysis
Below is a conceptual workflow for the spectroscopic analysis of a newly synthesized

compound like 4-Methoxycinnoline.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Methoxycinnoline: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1346487#spectroscopic-data-of-4-methoxycinnoline-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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